Dispiro[2.0.4~4~.1~3~]nonane-9-carbonyl chloride
Description
Dispiro[2.0.4⁴.1³]nonane-9-carbonyl chloride is a bicyclic organic compound characterized by two spiro junctions at positions 2.0.4 and 1.3, creating a rigid three-dimensional framework. The carbonyl chloride group at position 9 confers high electrophilicity, making it a versatile intermediate for synthesizing amides, esters, and other derivatives. Its structural rigidity and reactivity are critical for applications in medicinal chemistry and materials science, particularly in modulating enzyme activity or polymer properties .
Properties
CAS No. |
65313-40-8 |
|---|---|
Molecular Formula |
C10H13ClO |
Molecular Weight |
184.66 g/mol |
IUPAC Name |
dispiro[2.0.44.13]nonane-9-carbonyl chloride |
InChI |
InChI=1S/C10H13ClO/c11-8(12)7-9(3-1-2-4-9)10(7)5-6-10/h7H,1-6H2 |
InChI Key |
MADWXWXARNADNE-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2(C1)C(C23CC3)C(=O)Cl |
Origin of Product |
United States |
Preparation Methods
Functionalization to Carbonyl Chloride
Oxidation of Alcohol or Aldehyde Precursors:
The precursor bearing an alcohol or aldehyde at the 9-position is oxidized to the corresponding acid or acyl chloride intermediate.Chlorination Using Thionyl Chloride or Oxalyl Chloride:
The acid or acid derivative is treated with thionyl chloride (SOCl2) or oxalyl chloride ((COCl)2) under anhydrous conditions to afford the acyl chloride. Reaction conditions typically involve reflux in an inert solvent such as dichloromethane or chloroform.Purification:
The crude product is purified by column chromatography or recrystallization under inert atmosphere to prevent hydrolysis of the sensitive acyl chloride group.
Data Table Summarizing Preparation Parameters
Research Discoveries and Advances
Stabilization of Strained Dispiro Systems:
Research has shown that transition metal complexes can stabilize strained bicyclic frameworks during synthesis, enabling higher yields and purities.Selective Functionalization:
Advances in selective oxidation and chlorination techniques have improved the efficiency of converting precursor alcohols or acids to the acyl chloride without side reactions.Photochemical Methods: Photochemical cyclization reactions have been explored to form the dispiro core under mild conditions, reducing thermal decomposition risks.
Chemical Reactions Analysis
Types of Reactions
Dispiro[2.0.4~4~.1~3~]nonane-9-carbonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The carbonyl chloride group can be substituted with other nucleophiles, such as amines or alcohols, to form corresponding amides or esters.
Hydrolysis: In the presence of water, the compound can hydrolyze to form dispiro[2.0.4~4~.1~3~]nonane-9-carboxylic acid.
Reduction: The carbonyl chloride group can be reduced to form the corresponding alcohol.
Common Reagents and Conditions
Substitution Reactions: Reagents such as amines or alcohols are used under mild conditions, often with a base to neutralize the hydrochloric acid formed.
Hydrolysis: Water or aqueous solutions are used, sometimes with a catalyst to speed up the reaction.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) are used under anhydrous conditions.
Major Products
Amides and Esters: Formed from substitution reactions.
Dispiro[2.0.4~4~.1~3~]nonane-9-carboxylic acid: Formed from hydrolysis.
Alcohols: Formed from reduction reactions.
Scientific Research Applications
Dispiro[2.0.4~4~.1~3~]nonane-9-carbonyl chloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex spirocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and enzyme inhibition properties.
Medicine: Investigated for its potential use in drug development due to its unique structure and reactivity.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Dispiro[2.0.4~4~.1~3~]nonane-9-carbonyl chloride involves its reactivity with various nucleophiles. The carbonyl chloride group is highly reactive, allowing it to form covalent bonds with nucleophilic sites on other molecules. This reactivity is exploited in synthetic chemistry to create new compounds with desired properties.
Comparison with Similar Compounds
Structural and Functional Group Comparisons
The table below highlights key structural differences and functional groups among dispiro compounds and related analogs:
Key Observations :
- Reactivity : The carbonyl chloride group in the target compound enables nucleophilic substitution, unlike carboxylic acid derivatives (e.g., dispiro[...]carboxylic acid), which require activation for similar reactions .
- Solubility : Hydrochloride salts (e.g., 9-azaspiro[...] HCl) exhibit higher aqueous solubility compared to neutral acyl chlorides, impacting their utility in biological systems .
- Rigidity : Spiro frameworks generally enhance conformational stability, but the presence of heteroatoms (e.g., oxygen in 2-oxa-7-azaspiro[...]) alters electronic properties and binding affinities .
Key Findings :
- Spiro Position vs. Activity: Monospiro derivatives with C-3 functional groups (II, III) show superior inhibition (63–66% at 0.1 μM) compared to dispiro analogs (16, 17: 11–32%), suggesting that dual spiro groups may sterically hinder enzyme interaction .
- Functional Group Impact: Carbamate groups (compound 16) yield higher inhibition than morpholinones (compound 17), emphasizing the role of hydrogen-bonding capacity in binding affinity .
Biological Activity
Structure
Dispiro[2.0.4~4~.1~3~]nonane-9-carbonyl chloride is characterized by its spirocyclic structure, which can influence its reactivity and interaction with biological systems. The presence of a carbonyl chloride group is significant as it may facilitate nucleophilic attacks, potentially leading to various biological activities.
Physical Properties
- Molecular Formula :
- Molar Mass : 184.66 g/mol
- CAS Number : 65313-40-8
Overview
While specific studies focusing exclusively on this compound are scarce, related compounds in the spirocyclic family have shown various biological activities, including antimicrobial, antifungal, and anticancer properties.
The biological activity can be attributed to:
- Nucleophilic Reactivity : The carbonyl chloride moiety may interact with nucleophiles in biological systems, possibly leading to modifications of proteins or nucleic acids.
- Structural Similarity : Compounds with similar spirocyclic structures have been documented to exhibit significant pharmacological effects.
Antimicrobial Activity
Research indicates that spirocyclic compounds can exhibit antimicrobial properties. For example:
- A study on similar spiro compounds demonstrated effectiveness against various bacterial strains, suggesting that this compound may also possess such activity.
Anticancer Potential
Some derivatives of spiro compounds have been investigated for their anticancer effects:
- In vitro studies have shown that certain spirocyclic compounds can induce apoptosis in cancer cells through various pathways, including the activation of caspases and modulation of cell cycle regulators.
Data Table: Biological Activities of Related Compounds
Q & A
Q. What are the recommended synthetic routes for preparing Dispiro[2.0.4~4~.1~3~]nonane-9-carbonyl Chloride?
The synthesis typically involves multi-step organic reactions, including cyclization and functional group transformations. For dispiro compounds, a common approach is the use of intramolecular cycloaddition or spiroannulation reactions to construct the bicyclic framework. The carbonyl chloride group is introduced via chlorination of the corresponding carboxylic acid using reagents like thionyl chloride (SOCl₂) or oxalyl chloride (C₂O₂Cl₂). Reaction conditions (e.g., temperature, solvent polarity) must be optimized to avoid side products such as dimerization or over-chlorination. Characterization via NMR and mass spectrometry is critical to confirm regioselectivity and purity .
Q. How can researchers verify the structural integrity of this compound?
X-ray crystallography is the gold standard for confirming the spirocyclic architecture and stereochemistry. For non-crystalline samples, advanced NMR techniques (e.g., 2D COSY, NOESY) can resolve overlapping signals caused by the compound’s rigidity. Infrared spectroscopy (IR) identifies the carbonyl chloride group (C=O stretch ~1800 cm⁻¹). High-resolution mass spectrometry (HRMS) validates molecular weight and isotopic patterns. Discrepancies in spectral data should prompt re-evaluation of synthetic steps or purification methods .
Q. What safety protocols are essential when handling this compound?
As a reactive acyl chloride, it hydrolyzes readily in moisture, releasing HCl gas. Use anhydrous conditions under inert gas (N₂/Ar) and personal protective equipment (gloves, goggles, fume hood). In case of exposure, rinse affected areas with copious water and seek medical attention. Storage recommendations include airtight containers at low temperatures (-20°C) and desiccants to minimize degradation. Safety data for analogous compounds (e.g., chloroacetyl chloride) suggest acute toxicity via inhalation or dermal contact, necessitating strict exposure controls .
Advanced Research Questions
Q. How can computational methods aid in predicting the reactivity of this compound?
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) model electronic properties, such as frontier molecular orbitals (FMOs), to predict nucleophilic/electrophilic sites. Hirshfeld surface analysis identifies non-covalent interactions (e.g., halogen bonds) that influence crystallographic packing. Molecular electrostatic potential (MEP) maps highlight regions prone to electrophilic attack, guiding derivatization strategies. Validate computational results with experimental data (e.g., XRD bond lengths) to refine force fields .
Q. What strategies resolve contradictions in reaction yields reported for dispiro compounds?
Yield discrepancies often arise from subtle variations in steric hindrance, solvent polarity, or catalyst loading. For example, THF may favor cyclization over DCM due to its coordinating ability. Systematic Design of Experiments (DoE) can isolate critical variables. Kinetic studies (e.g., in situ IR monitoring) track intermediate formation, while LC-MS identifies byproducts. Cross-referencing synthetic protocols from independent studies (e.g., vs. 17) helps identify optimal conditions .
Q. How does the spirocyclic framework influence the compound’s application in drug discovery?
The rigid, three-dimensional structure enhances binding specificity to biological targets by reducing conformational entropy. Molecular docking studies (e.g., AutoDock Vina) can simulate interactions with enzymes or receptors, such as MDM2 inhibitors (see ). The carbonyl chloride group serves as a versatile handle for amide coupling to peptides or prodrugs. Evaluate pharmacokinetic properties (e.g., logP, metabolic stability) using in silico tools like SwissADME .
Q. What analytical challenges arise in quantifying trace impurities in this compound?
Impurities from incomplete chlorination or oxidation require chromatographic separation (HPLC/UPLC with C18 columns) and hyphenated techniques (e.g., LC-QTOF-MS). Limit tests for residual solvents (e.g., THF, DCM) follow ICH guidelines using GC-MS. For chiral impurities, chiral stationary phases (e.g., cellulose derivatives) or NMR chiral shift reagents are employed. Method validation must include specificity, sensitivity (LOQ < 0.1%), and robustness under varying pH/temperature .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
